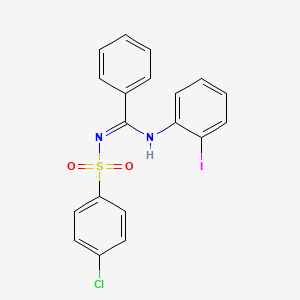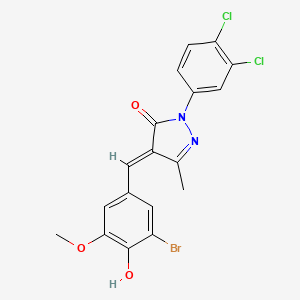![molecular formula C26H24ClN5O4S B11692655 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3,4-トリメトキシフェニル)メチリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、クロロフェニル基、トリメトキシフェニル基を含む独特の構造を特徴としています。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3,4-トリメトキシフェニル)メチリデン]アセトヒドラジドの合成には、通常、複数のステップが含まれます。一般的な方法の1つは、4-クロロフェニルヒドラジンとフェニルイソチオシアネートを反応させてチオ尿素中間体を生成することです。この中間体は、次に環化されてトリアゾール環を形成します。 得られた化合物は、特定の条件下で2,3,4-トリメトキシベンズアルデヒドとさらに反応させて最終生成物を得ます .
工業生産方法
この化合物の工業生産方法は、その特殊性と商業的用途の限定性のために、十分に文書化されていません。 実験室環境での合成は、反応条件と精製技術を適切に変更することで、スケールアップできます。
化学反応の分析
反応の種類
2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3,4-トリメトキシフェニル)メチリデン]アセトヒドラジドは、さまざまな化学反応を起こす可能性があり、それには以下が含まれます。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、トリアゾール環またはヒドラジド部分を標的にすることができます。
置換: 求電子置換反応と求核置換反応は、フェニル環またはトリアゾール環で起こる可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求電子剤と求核剤(置換反応用)があります。反応条件は、通常、制御された温度とエタノールやジメチルスルホキシド(DMSO)などの溶媒を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、置換反応はさまざまな官能基をフェニル環またはトリアゾール環に導入する可能性があります .
科学研究への応用
2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3,4-トリメトキシフェニル)メチリデン]アセトヒドラジドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: この化合物は、潜在的な抗菌性と抗真菌性を持ち、生物学的研究の候補となっています。
医学: 予備的な研究では、抗炎症作用と抗がん作用がある可能性が示唆されていますが、これらの効果を確認するにはさらなる研究が必要です。
科学的研究の応用
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Medicine: Preliminary research suggests it may have anti-inflammatory and anticancer activities, although more studies are needed to confirm these effects.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes .
作用機序
2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3,4-トリメトキシフェニル)メチリデン]アセトヒドラジドの作用機序は完全には解明されていません。 トリアゾール基とフェニル基を通じて、酵素や受容体などのさまざまな分子標的に作用すると考えられています。これらの相互作用は、生物学的経路を調節し、観察された効果につながる可能性があります。 関与する正確な分子標的と経路を明らかにするには、さらなる研究が必要です .
類似の化合物との比較
類似の化合物
- 2-{[5-(4-クロロフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジヒドロキシフェニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-メチル-2-フリル)メチリデン]アセトヒドラジド
- **2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジド
独自性
2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3,4-トリメトキシフェニル)メチリデン]アセトヒドラジドを際立たせているのは、トリアゾール環とトリメトキシフェニル基の組み合わせです。この独特の構造は、その独自の生物活性と化学反応性に貢献し、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide apart is its combination of a triazole ring with a trimethoxyphenyl group. This unique structure may contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
分子式 |
C26H24ClN5O4S |
|---|---|
分子量 |
538.0 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O4S/c1-34-21-14-11-18(23(35-2)24(21)36-3)15-28-29-22(33)16-37-26-31-30-25(17-9-12-19(27)13-10-17)32(26)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+ |
InChIキー |
RYZQYGNUOKLPPK-RWPZCVJISA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)



![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
